molecular formula C6H8N6O B4328716 N~1~-(2-furylmethyl)-1H-tetrazole-1,5-diamine

N~1~-(2-furylmethyl)-1H-tetrazole-1,5-diamine

Cat. No. B4328716
M. Wt: 180.17 g/mol
InChI Key: SZZWEYDFCDOHKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(2-furylmethyl)-1H-tetrazole-1,5-diamine, commonly known as FTDA, is a chemical compound that has been widely studied for its potential use as a pharmaceutical drug. This compound is a tetrazole derivative that has been shown to possess a variety of interesting biological properties, including antibacterial, antifungal, and antitumor activities.

Mechanism of Action

The exact mechanism of action of FTDA is not fully understood, but it is believed to act through the inhibition of bacterial and fungal enzymes involved in cell wall synthesis. It may also act as an inhibitor of certain enzymes involved in tumor growth and neurodegeneration.
Biochemical and Physiological Effects:
FTDA has been shown to possess antibacterial and antifungal activity against a variety of pathogens, including Staphylococcus aureus and Candida albicans. It has also been shown to possess antitumor activity in vitro and in vivo, and to exhibit neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of FTDA as a research tool is its broad spectrum of activity against bacterial and fungal pathogens. However, its use in animal models may be limited by its potential toxicity and lack of specificity for certain enzymes.

Future Directions

Future research on FTDA may focus on its potential as a pharmaceutical drug for the treatment of bacterial and fungal infections, as well as its potential as an antitumor and neuroprotective agent. Additional studies may also be conducted to investigate the mechanism of action of FTDA and to identify potential targets for drug development.

Scientific Research Applications

FTDA has been studied for its potential use as a pharmaceutical drug, particularly in the treatment of bacterial and fungal infections. It has also been investigated for its antitumor activity and as a potential agent for the treatment of neurodegenerative diseases.

properties

IUPAC Name

1-N-(furan-2-ylmethyl)tetrazole-1,5-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N6O/c7-6-9-10-11-12(6)8-4-5-2-1-3-13-5/h1-3,8H,4H2,(H2,7,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZWEYDFCDOHKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNN2C(=NN=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~-(furan-2-ylmethyl)-1H-tetrazole-1,5-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N~1~-(2-furylmethyl)-1H-tetrazole-1,5-diamine
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
N~1~-(2-furylmethyl)-1H-tetrazole-1,5-diamine

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